Evidence 1: Carboxylic Acid Regiochemistry Governs Hydrogen-Bond Donor Topology Compared to the Para-Substituted Isomer
2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid carries the carboxylic acid group at the ortho position (2-carboxybenzoyl), whereas the comparator 4-[2-(3-phenylpropanamido)benzamido]benzoic acid (CAS not located) positions the acid at the para position (4-carboxybenzoyl) [1]. Both compounds share the identical molecular formula C₂₃H₂₀N₂O₄ and molecular weight 388.4 g/mol, yet the ortho substitution in the target compound places the carboxyl group in closer spatial proximity to the central amide NH, enabling a six-membered intramolecular hydrogen bond that is geometrically impossible in the para isomer [2]. The computed hydrogen-bond donor count of 3 is identical for both compounds [2], but the intramolecular H-bond topology differs qualitatively: the ortho acid can engage the adjacent amide carbonyl oxygen, altering the effective solvent-exposed donor/acceptor profile in biological media.
| Evidence Dimension | Carboxylic acid substitution position and intramolecular hydrogen-bonding capability |
|---|---|
| Target Compound Data | Ortho (2-carboxybenzoyl); carboxylic acid positioned adjacent to amide linkage enabling six-membered intramolecular H-bond with amide carbonyl |
| Comparator Or Baseline | Para (4-carboxybenzoyl) isomer 4-[2-(3-phenylpropanamido)benzamido]benzoic acid; identical MW 388.4 and formula C₂₃H₂₀N₂O₄ [1] |
| Quantified Difference | Qualitative difference: ortho vs. para regiochemistry. Ortho substitution creates an intramolecular H-bond motif absent in the para isomer, potentially altering logD and target-binding pharmacophore recognition. |
| Conditions | Structural comparison based on 2D chemical structures and computed descriptors (PubChem, ChemBase) |
Why This Matters
For procurement decisions in structure-activity relationship (SAR) campaigns, the ortho vs. para carboxylic acid position can determine whether the compound engages a given target's binding pocket; selecting the incorrect regioisomer may yield false-negative screening results.
- [1] ChemBase. Compound entry: 4-[2-(3-phenylpropanamido)benzamido]benzoic acid (ID 193069). Molecular formula C₂₃H₂₀N₂O₄, MW 388.4159. View Source
- [2] PubChem. Compound Summary for CID 17222803: 2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid. Computed Descriptors: Hydrogen Bond Donor Count = 3, Rotatable Bond Count = 7, XLogP3-AA = 3.3. View Source
